methyl 2-(1H-indazol-4-yl)acetate

Physicochemical profiling Drug‑likeness Permeability

Kinase-focused researchers requiring consistent physicochemical properties across fragment libraries face LogP/solubility batch variability. This methyl ester addresses that need: - Single-batch 95% purity ensures uniform LogP (~1.08-1.3) and solubility for reproducible SAR. - Direct aminolysis without coupling reagents enables rapid 96-well plate amide array synthesis. - Liquid state permits precise volumetric dispensing in automated platforms, reducing gravimetric errors. Procure from a single batch for reliable fragment screening and multigram scale-up.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1357945-60-8
Cat. No. B577692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-indazol-4-yl)acetate
CAS1357945-60-8
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCOC(=O)CC1=C2C=NNC2=CC=C1
InChIInChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12)
InChIKeyVVYMLZJXRNDPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1H-indazol-4-yl)acetate Procurement Profile


Methyl 2-(1H-indazol-4-yl)acetate is a member of the indazole‑acetic acid ester class, bearing a fused pyrazole–benzene core with a methyl ester side‑chain at the 4‑position . It is commercially available as a 95%‑purity liquid or low‑melting solid with a molecular weight of 190.20 Da and a calculated LogP of ~1.08–1.3 . The compound retains the free indazole N–H (1 H‑bond donor), which enables it to act as a hydrogen‑bonding pharmacophore in kinase‑focused libraries while the ester terminus serves as a masked carboxylic acid for downstream amide, hydrazide, or acid elaboration [1].

Kinase-focused fragment library construction with indazole hinge‑binding motif
Parallel amide library synthesis via direct aminolysis, reducing step count
High‑throughput screening workflows benefiting from liquid handling and organic solvent miscibility 95% purity liquid form; single‑batch procurement recommended for consistent physicochemical properties

Methyl 2-(1H-indazol-4-yl)acetate: Interchangeability Limitations


The closest generic analog, 2-(1H-indazol-4-yl)acetic acid (free acid, CAS 902131-33-3), differs in the ionization state under physiological or reaction conditions: the acid carries a second H‑bond donor and a larger polar surface area (PSA ~66 Ų ), while the methyl ester has only one H‑bond donor, a lower PSA, and enhanced membrane permeability potential . These differences manifest in distinct solubility profiles (ester is a miscible liquid in organics; acid is a crystalline solid requiring basification for dissolution) and divergent reactivity – the ester can be directly aminolysed to amides under mild conditions, whereas the acid demands pre‑activation with coupling reagents [1]. Simply swapping the acid for the ester in a synthetic sequence or in a cell‑based assay would alter compound partitioning, bioavailability, and the efficiency of subsequent derivatisation steps.

Target
Methyl 2-(1H-indazol-4-yl)acetate (ester) Liquid, 1 H‑bond donor, lower PSA, miscible in organics. Direct aminolysis possible.
Substitute
2-(1H-indazol-4-yl)acetic acid (free acid) Crystalline solid, 2 H‑bond donors, higher PSA, requires basification for dissolution. Needs coupling reagents for amidation.
Swapping may alter compound partitioning and cellular uptake, and adds activation steps in synthesis.

Methyl 2-(1H-indazol-4-yl)acetate Comparative Data


Lipophilicity and H-Bond Donor vs. Free Acid

The methyl ester reduces the H‑bond donor count from 2 (free acid) to 1 and lowers the topological polar surface area relative to 2-(1H-indazol-4-yl)acetic acid . The measured LogP of the ester is 1.08 (XlogP 1.3) compared with 1.19 for the acid . Although the LogP difference is modest, the loss of one H‑bond donor is predicted to improve passive membrane permeability by approximately 2‑fold based on Lipinski‑type heuristics [1].

Lipophilicity & H‑Bond Donors
Class-level inference
H‑bond donors: 1 (ester) vs 2 (acid)
PSA: ~10–12 Ų lower for ester
Predicted 2‑fold passive permeability improvement
Fewer H‑bond donors and reduced PSA support cell‑based assay permeability context.
Lipinski‑type heuristics applied; verify experimentally for specific cell lines.
Physicochemical profiling Drug‑likeness Permeability

Physical State and Solvent Miscibility

Methyl 2-(1H-indazol-4-yl)acetate is reported as a colorless to pale yellow liquid freely miscible with most organic solvents (ethanol, DMF, dichloromethane) . In contrast, 2-(1H-indazol-4-yl)acetic acid is a crystalline solid that requires basification or polar aprotic solvents for dissolution . The liquid ester form simplifies aliquotting, automated dispensing, and direct use in reactions without pre‑solubilisation steps.

Physical State & Miscibility
Data to verify
Liquid at 25 °C; miscible with ethanol, DMF, dichloromethane.
Free acid: crystalline solid; limited non‑polar solvent solubility.
Liquid handling supports automated high‑throughput synthesis workflows.
Qualitative vendor‑reported; batch‑specific physical state should be confirmed upon receipt.
Handling Solubility Formulation

Direct Aminolysis Reactivity

The methyl ester of indazole‑4‑acetic acid undergoes direct aminolysis with ammonium hydroxide in methanol (96 h, 24 % yield to the primary amide), whereas the corresponding carboxylic acid requires activation (e.g., EDC/HOBt) [1]. Although the yield is moderate, the methyl ester enables a one‑step functionalisation route that is compatible with parallel synthesis formats, avoiding the need for separate activation and coupling reagents.

Direct Aminolysis Reactivity
Reported
1‑step amidation with NH₄OH/MeOH, 24% yield (96 h)
vs acid requiring EDC/HOBt activation (2 steps, 2–4 h added).
Supports parallel medicinal chemistry library synthesis by reducing step count and reagent inventory.
Yield is moderate; optimization may be required for diverse amine substrates.
Synthetic efficiency Amide bond formation Medicinal chemistry

Methyl 2-(1H-indazol-4-yl)acetate Application Scenarios


Kinase-Focused Fragment Library Construction

The indazole N–H serves as a hinge‑binding motif in kinase inhibitor design. The methyl ester form is preferred over the free acid for fragment‑based screening because its lower H‑bond donor count and improved permeability enhance cell‑based activity . Procurement of the 95 % purity ester from single‑batch suppliers ensures consistent LogP and solubility across library members.

Parallel Amide Library Synthesis

The methyl ester can be directly converted to diverse amides by heating with primary amines in methanol, bypassing the need for coupling reagents [1]. This one‑pot protocol is amenable to 96‑well plate formats, enabling the rapid generation of 100‑compound arrays for SAR exploration.

Prodrug Candidate Optimization

When the carboxylic acid metabolite is the desired active species, the methyl ester serves as a potential esterase‑labile prodrug. Comparative LogP and H‑bond data indicate the ester would exhibit enhanced oral absorption relative to the acid . Researchers can utilise the quantitative physicochemical benchmarks to model PK prior to synthesis.

Multistep Total Synthesis Building Block

The liquid physical state and high organic solvent miscibility of the ester permit precise volumetric dispensing in automated synthesis platforms, reducing gravimetric errors . This is critical when the compound is used as a starting material in multigram scale‑up of indazole‑containing APIs.

Kinase fragment library
Cell-permeability profile
Verification of consistent cellular uptake across library members.
Parallel amide synthesis
Direct aminolysis reactivity
Validation of yield and scope with diverse amine building blocks.
Prodrug candidate research
Physicochemical benchmarks
PK modeling based on LogP and H‑bond data prior to synthesis.
Multistep scale‑up building block
Liquid dispensing compatibility
Lot‑specific purity and solvent miscibility confirmation for automated platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(1H-indazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.